molecular formula C8H5BrN2O2 B1292752 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol CAS No. 1044766-10-0

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol

Cat. No. B1292752
M. Wt: 241.04 g/mol
InChI Key: LLXKEYIVXPRCCF-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol is a chemical compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides and the subsequent dehydration of diarylhydrazide . For example, the synthesis of 5-bromo-1,3-bis[(2-phenyl)-5-(4'-methoxy-phenyl)]-1,3,4-oxadiazole was achieved using 5-amino-1,3-benzenedicarboxylic acid and 4-methoxy benzoyl hydrazine, followed by a series of reactions including diazotization and dehydration . Similarly, the synthesis of 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was carried out using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be substituted with various functional groups. For instance, the synthesis and molecular structure of N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide revealed that the p-bromophenyl group is nearly coplanar with the oxadiazole ring, and the phthalimide group makes an angle of about 98° with the bromophenyloxadiazole plane .

Chemical Reactions Analysis

1,3,4-oxadiazole derivatives can undergo various chemical reactions. For example, 5-aryl(or benzyl)-3-(2-bromoethyl)-1,3,4-oxadiazol-2(3H)-ones can react with secondary alkylamines to give amino derivatives, while primary alkylamines can induce a cyclic transformation to yield 1-acylamino-3-alkylimidazolidin-2-ones . Additionally, the reaction anisotropy of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole crystals in acetylation reactions has been studied, showing that different products are formed on different crystal facets .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the UV absorption and photoluminescent properties of these compounds are affected by the aryl groups attached to the oxadiazole ring . The mesogenic properties of 2-(4-biphenylyl)-1,3,4-oxadiazoles have been evaluated, showing that most compounds exhibit smectic A mesophases, with some exhibiting nematic phases . The spectral properties of these compounds, such as UV-Vis absorption and fluorescence emission spectra, have also been investigated, indicating potential applications in organic optical materials .

Scientific Research Applications

Overview of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles, including derivatives like 5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol, are notable for their wide range of biological activities, making them significant in medicinal chemistry. These compounds have been extensively studied for their therapeutic potential across various diseases. The structural feature of the 1,3,4-oxadiazole ring facilitates binding with different enzymes and receptors through numerous weak interactions, thereby exhibiting a spectrum of bioactivities (Verma et al., 2019; Nayak & Poojary, 2019).

Biological Activities and Applications

The 1,3,4-oxadiazole nucleus is embedded in compounds demonstrating anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antiviral properties, among others. This versatility underscores its utility in developing new medicinal agents with high therapeutic efficacy and low toxicity. The advancement in synthetic methods for 1,3,4-oxadiazole derivatives highlights their potential in the discovery of novel therapeutic agents (Karpenko et al., 2020; Wang et al., 2022).

Metal-Ion Sensing and Material Science Applications

1,3,4-Oxadiazoles are not limited to pharmaceuticals; they also find applications in material science, particularly in the development of chemosensors for metal ions. Their photoluminescent properties, thermal and chemical stability, and potential coordination sites make them ideal candidates for metal-ion sensors (Sharma et al., 2022).

Significance in Drug Development

The incorporation of the 1,3,4-oxadiazole core in drug molecules signifies its importance in the design of new drugs. Its bioisosteric properties with carboxylic acids, carboxamides, and esters contribute to its widespread application across various therapeutic areas (Rana et al., 2020).

properties

IUPAC Name

5-(2-bromophenyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-4-2-1-3-5(6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXKEYIVXPRCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261997
Record name 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)-1,3,4-oxadiazol-2-ol

CAS RN

1044766-10-0
Record name 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044766-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromophenyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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